N,N-Bis(trimethylsilyl)acetamide

説明

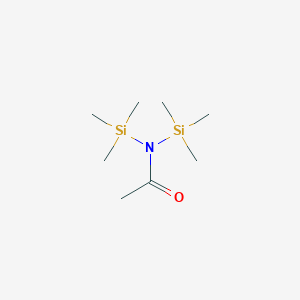

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N,N-bis(trimethylsilyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-8(10)9(11(2,3)4)12(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTACLVUOTMPORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065068 | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10416-58-7 | |

| Record name | N,N-Bis(trimethylsilyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10416-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010416587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(trimethylsilyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(trimethylsilyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of N,N-Bis(trimethylsilyl)acetamide (BSA): A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the applications, mechanisms, and practical considerations of a powerful silylating agent.

Introduction

N,N-Bis(trimethylsilyl)acetamide (BSA) is a highly reactive and versatile organosilicon compound that has become an indispensable tool in modern chemical research and development.[1] Its primary function is to introduce the trimethylsilyl (TMS) protecting group to a wide range of functional moieties, a process known as silylation.[2] This temporary modification of functional groups is critical in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Furthermore, BSA plays a crucial role in analytical chemistry, enabling the analysis of non-volatile or thermally labile compounds by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This technical guide provides a comprehensive overview of the core applications of BSA, detailed experimental protocols, and quantitative data to aid researchers, scientists, and drug development professionals in its effective utilization.

Core Principles of Silylation with BSA

The efficacy of BSA as a silylating agent stems from its unique chemical structure and reactivity. The silylation reaction involves the nucleophilic attack of a substrate containing an active hydrogen (e.g., from hydroxyl, carboxyl, amino, or thiol groups) on one of the silicon atoms of the BSA molecule.[3] This process results in the displacement of the active proton and its replacement with a trimethylsilyl (TMS) group. The reaction is driven to completion by the formation of the stable and volatile byproduct, N-(trimethylsilyl)acetamide.[3]

The general order of reactivity for the silylation of various functional groups with BSA is as follows: alcohols > phenols > carboxylic acids > amines > amides.[4] Steric hindrance also plays a significant role, with primary functional groups reacting more readily than secondary, and tertiary groups being the least reactive.[4]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of BSA is essential for its safe and effective handling and application.

| Property | Value |

| Chemical Formula | C8H21NOSi2 |

| Molar Mass | 203.43 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.832 g/mL at 20 °C |

| Boiling Point | 71-73 °C at 35 mmHg |

| Refractive Index | n20/D 1.417 |

| Solubility | Soluble in most aprotic organic solvents |

Note: BSA is extremely sensitive to moisture and should be handled under anhydrous conditions to prevent degradation.[1]

Applications in Organic Synthesis

In the realm of organic synthesis, BSA is a cornerstone reagent for the protection of a wide array of functional groups. The introduction of the TMS group masks the reactivity of these groups, allowing for chemical transformations to be carried out on other parts of the molecule without unintended side reactions.[2]

Protection of Alcohols, Phenols, and Carboxylic Acids

BSA readily reacts with alcohols, phenols, and carboxylic acids to form the corresponding trimethylsilyl ethers and esters. These reactions are typically fast, quantitative, and conducted under mild and neutral conditions.[1] The volatility of the byproducts simplifies the purification process, often requiring only evaporation under reduced pressure.[1]

Protection of Amines and Amides

Primary and secondary amines and amides are also efficiently silylated by BSA, yielding their N-trimethylsilyl derivatives. This protection is crucial in peptide synthesis and in the preparation of other nitrogen-containing compounds.[5]

Role in Drug Development and Complex Molecule Synthesis

BSA plays a pivotal role in the synthesis of numerous pharmaceutical compounds. A notable example is its use in the production of β-lactam antibiotics, such as cephalosporins.[6] In this context, silylation of the carboxylic acid group of the β-lactam core improves its solubility in organic solvents and facilitates the subsequent acylation of the amino group.[7]

Furthermore, BSA is instrumental in nucleoside chemistry, a critical area in the development of antiviral and anticancer drugs. It is used to silylate the hydroxyl and amino groups of nucleobases, activating them for glycosylation reactions to form nucleosides.[1][8]

Applications in Analytical Chemistry

The derivatization of polar analytes to increase their volatility and thermal stability is a fundamental requirement for their analysis by gas chromatography. BSA is one of the most widely used silylating reagents for this purpose.[4]

Derivatization for GC and GC-MS Analysis

Many biologically and pharmaceutically important molecules, such as amino acids, steroids, and organic acids, are not directly amenable to GC analysis due to their low volatility. Derivatization with BSA converts these polar compounds into their more volatile and thermally stable TMS derivatives.[9] This chemical modification leads to improved chromatographic peak shape, better resolution, and enhanced detection sensitivity.[2]

Comparative Analysis with Other Silylating Reagents

While BSA is a powerful silylating agent, other reagents are also available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a common alternative. The choice of reagent often depends on the specific application.

| Feature | This compound (BSA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reactivity | High | Generally higher than BSA |

| Byproducts | N-(trimethylsilyl)acetamide | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide |

| Byproduct Volatility | Volatile | More volatile than BSA byproducts |

| Applications | Broad applicability for a wide range of functional groups.[4] | Particularly useful for lower boiling TMS derivatives due to higher byproduct volatility. |

Experimental Protocols

The following sections provide detailed methodologies for key applications of BSA.

General Procedure for Silylation of Alcohols

This protocol describes a general method for the trimethylsilylation of a primary or secondary alcohol.

Materials:

-

Alcohol substrate

-

This compound (BSA)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or pyridine)

-

Magnetic stirrer and stir bar

-

Reaction vessel with a septum or drying tube

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in the anhydrous solvent.

-

Add a 1.1 to 1.5 molar excess of BSA to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive or sterically hindered alcohols, gentle heating (e.g., 50-70 °C) may be required.[5]

-

Upon completion of the reaction, the solvent and volatile byproducts can be removed under reduced pressure to yield the trimethylsilyl ether.

Derivatization of Amino Acids for GC-MS Analysis

This protocol outlines the derivatization of amino acids for subsequent analysis by GC-MS.

Materials:

-

Amino acid standard or sample

-

This compound (BSA)

-

Anhydrous acetonitrile

-

Heating block or oven

-

GC-MS system

Procedure:

-

Weigh 5-10 mg of the amino acid sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

-

Add an excess of BSA to the dried sample.[4]

-

Add anhydrous acetonitrile to dissolve the sample.

-

Seal the vial and heat at 80-90 °C for 30-60 minutes.[4]

-

After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizing Workflows and Mechanisms

To further elucidate the processes involving BSA, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a powerful and versatile reagent with broad applications in both synthetic and analytical chemistry. Its ability to efficiently introduce the trimethylsilyl protecting group under mild conditions makes it an invaluable asset in the synthesis of complex molecules, including pharmaceuticals. In the analytical realm, BSA is a go-to reagent for the derivatization of polar compounds, enabling their analysis by gas chromatography. By understanding the principles of silylation, the specific properties of BSA, and the appropriate experimental protocols, researchers and drug development professionals can effectively harness the capabilities of this essential chemical tool to advance their scientific endeavors.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. scilit.com [scilit.com]

- 3. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. N, O-Bis(trimethylsilyl)acetamide-a widely used Silylation Reagents_Chemicalbook [chemicalbook.com]

- 7. EP2170909B1 - Process for the silylation of beta-lactam compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

N,N-Bis(trimethylsilyl)acetamide properties and structure

An In-depth Technical Guide to N,O-Bis(trimethylsilyl)acetamide (BSA)

For Researchers, Scientists, and Drug Development Professionals

N,O-Bis(trimethylsilyl)acetamide (BSA) is a highly versatile and potent silylating agent, indispensable in both synthetic organic chemistry and analytical applications.[1][2] Its primary function is the introduction of a trimethylsilyl (TMS) protecting group onto a wide range of functional moieties, including alcohols, phenols, carboxylic acids, and amines. This derivatization enhances the volatility and thermal stability of otherwise non-volatile or thermally labile compounds, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[2][3] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of BSA, with a focus on detailed experimental protocols and reaction mechanisms.

Core Properties and Structure

BSA is a colorless to pale yellow liquid that is highly sensitive to moisture.[4][5] It is soluble in a variety of aprotic organic solvents.[5] The prevalent tautomeric form is the O-silylated iso-amide structure, N,O-Bis(trimethylsilyl)acetamide, which is more reactive than its N,N-bis(trimethylsilyl)acetamide isomer.

Physical and Chemical Properties

The key physical and chemical properties of N,O-Bis(trimethylsilyl)acetamide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 10416-59-8 | [4] |

| Molecular Formula | C₈H₂₁NOSi₂ | [4] |

| Molecular Weight | 203.43 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 71-73 °C at 35 mmHg | [5] |

| Melting Point | -24 °C | [4] |

| Density | 0.832 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.417 | [5] |

Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | trimethylsilyl N-(trimethylsilyl)ethanimidate | [6] |

| SMILES | C\C(O--INVALID-LINK--(C)C)=N/--INVALID-LINK--(C)C | |

| InChI | 1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+ | |

| InChI Key | SIOVKLKJSOKLIF-CMDGGOBGSA-N |

Spectral Data

Comprehensive spectral data is crucial for the identification and characterization of BSA. The following table summarizes key spectral information.

| Spectral Data Type | Key Information | Reference(s) |

| ¹H NMR | Chemical shifts around δ 0.1–0.3 ppm are indicative of the Si(CH₃)₃ groups. | [1] |

| ¹³C NMR | Data available from spectral databases. | [7] |

| Infrared (IR) Spectroscopy | Characteristic peaks can be observed for C=N, Si-O, and Si-C bonds. | [7][8] |

| Mass Spectrometry (MS) | Fragmentation patterns, such as m/z 203, can confirm structural modifications. | [1][7] |

Synthesis and Purification

BSA can be synthesized through the reaction of acetamide with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to neutralize the generated HCl.[1]

Laboratory Scale Synthesis of N,O-Bis(trimethylsilyl)acetamide

Materials:

-

Acetamide

-

Triethylamine

-

Trimethylchlorosilane

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve acetamide in anhydrous diethyl ether.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add trimethylchlorosilane via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.

-

Monitor the reaction progress by GC analysis of aliquots.

-

Upon completion, cool the mixture and filter off the triethylamine hydrochloride precipitate.

-

Wash the precipitate with anhydrous diethyl ether.

-

Combine the filtrate and washings.

Purification

The crude BSA can be purified by fractional distillation under reduced pressure.[9]

Procedure:

-

Remove the solvent from the filtrate under reduced pressure.

-

Set up a fractional distillation apparatus and distill the residue under vacuum.

-

Collect the fraction corresponding to the boiling point of BSA (71-73 °C at 35 mmHg).[5]

-

Store the purified BSA under an inert atmosphere and protect it from moisture.

Experimental Protocols for Silylation

BSA is a powerful silylating agent for a wide array of functional groups. The following are detailed protocols for the derivatization of common analytes for GC-MS analysis.

Derivatization of Steroids for GC-MS Analysis

This protocol is adapted for the derivatization of steroids containing hydroxyl groups.[10]

Materials:

-

Steroid sample (1-5 mg)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylchlorosilane (TMCS) (optional, as a catalyst)

-

Anhydrous pyridine (or other suitable solvent)

-

Reaction vial with a screw cap

Procedure:

-

Weigh 1-5 mg of the steroid sample into a reaction vial.

-

If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.

-

Add 100 µL of anhydrous pyridine to dissolve the sample.

-

Add 200 µL of BSA to the solution. For sterically hindered hydroxyl groups, a mixture of BSA and TMCS (e.g., 5:1 v/v) can be used to enhance the reaction rate.

-

Securely cap the vial and heat at 60-70 °C for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS system.

Derivatization of Amino Acids for GC-MS Analysis

This protocol outlines the derivatization of amino acids for GC-MS analysis.[11]

Materials:

-

Amino acid sample (dried)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous acetonitrile (or other suitable solvent)

-

Reaction vial with a screw cap

Procedure:

-

Place the dried amino acid sample into a reaction vial.

-

Add 100 µL of anhydrous acetonitrile to the vial.

-

Add 200 µL of BSA to the suspension.

-

Securely cap the vial and heat at 80-90 °C for 1-2 hours with occasional vortexing to ensure complete dissolution and reaction.

-

Cool the reaction mixture to room temperature.

-

The clear solution containing the derivatized amino acids is ready for GC-MS analysis.

Reaction Mechanisms and Workflows

The silylation reaction with BSA proceeds via a nucleophilic attack of the active hydrogen-containing functional group on one of the silicon atoms of the BSA molecule.[1]

Silylation of Alcohols

Caption: Silylation of an alcohol with BSA to form a silyl ether.

Silylation of Carboxylic Acids

Caption: Silylation of a carboxylic acid with BSA to form a silyl ester.

Experimental Workflow for GC-MS Sample Preparation

Caption: General workflow for sample derivatization with BSA for GC-MS analysis.

References

- 1. This compound | 10416-58-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N,O-Bis(trimethylsilyl)acetamide | 10416-59-8 [chemicalbook.com]

- 6. N,O-Bis(trimethylsilyl)acetamide, 95% 25 g | Request for Quote | Thermo Scientific™ [thermofisher.com]

- 7. N,O-bis(trimethylsilyl)acetamide | C8H21NOSi2 | CID 6913588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,O-Bis(trimethylsilyl)acetamide(10416-59-8) IR Spectrum [chemicalbook.com]

- 9. JP2621007B2 - Method for producing bis (trimethylsilyl) acetamide - Google Patents [patents.google.com]

- 10. uu.diva-portal.org [uu.diva-portal.org]

- 11. tcichemicals.com [tcichemicals.com]

Synthesis of N,N-Bis(trimethylsilyl)acetamide (BSA): A Technical Guide

Introduction

N,O-Bis(trimethylsilyl)acetamide (BSA) is a highly versatile and reactive organosilicon compound with the chemical formula MeC(OSiMe₃)NSiMe₃.[1] It presents as a colorless liquid soluble in many organic solvents, though it is notably sensitive to moisture.[1][2][3] BSA is a powerful silylating agent, widely employed in organic synthesis and analytical chemistry.[2][4] Its primary function is to introduce a trimethylsilyl (TMS) protecting group onto molecules with active hydrogens, such as alcohols, amines, and carboxylic acids.[2][5] This derivatization increases the volatility and thermal stability of the analytes, making them suitable for analysis by gas chromatography (GC).[1][4] Compared to other silylating agents like trimethylsilyl chloride, BSA offers the advantage of milder, neutral reaction conditions and produces byproducts that are volatile and easily removed.[2][3]

Reaction Pathway and Mechanism

The synthesis of BSA is typically achieved by treating acetamide with two equivalents of trimethylsilyl chloride (TMSCl) in the presence of a base, commonly an excess of triethylamine (Et₃N), which serves as an acid scavenger.[1][2][5]

The overall reaction is as follows:

MeC(O)NH₂ + 2 SiMe₃Cl + 2 Et₃N → MeC(OSiMe₃)NSiMe₃ + 2 Et₃NHCl[1]

The reaction proceeds via a nucleophilic attack on the silicon atom of the silylating agent. The acetamide, containing active protons, acts as the nucleophile, displacing the chloride from TMSCl. The triethylamine base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the products. The initial silylation is exothermic, forming an N-trimethylsilylacetamide intermediate. The replacement of the second proton to form the final N,O-bis(trimethylsilyl) product generally requires further heating.[6]

// Reactants acetamide [label="Acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; tmscl [label="2 x Trimethylsilyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; tea [label="2 x Triethylamine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Products bsa [label="N,O-Bis(trimethylsilyl)acetamide\n(BSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; teahcl [label="2 x Triethylamine\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible node for layout plus1 [shape=plaintext, label="+"]; plus2 [shape=plaintext, label="+"]; plus3 [shape=plaintext, label="+"];

// Edges {rank=same; acetamide -> plus1 [arrowhead=none]; plus1 -> tmscl [arrowhead=none];} {rank=same; tmscl -> plus2 [arrowhead=none]; plus2 -> tea [arrowhead=none];} tea -> bsa [label="Reaction", color="#34A853", fontcolor="#34A853"]; bsa -> plus3 [arrowhead=none]; plus3 -> teahcl [arrowhead=none]; } .enddot Caption: Chemical reaction for the synthesis of BSA.

Experimental Protocols

Two primary methodologies are presented: a general laboratory procedure and a specific, high-yield protocol adapted from patent literature.

Protocol 1: General Laboratory Synthesis

This method is a common approach for laboratory-scale synthesis of BSA.

-

Reaction Setup: A reaction flask is charged with acetamide, an excess of triethylamine, and a suitable solvent (e.g., benzene, acetonitrile).[6]

-

Addition of Silylating Agent: Trimethylchlorosilane is added to the mixture. The initial reaction to form the monosilylacetamide is exothermic.[6]

-

Reaction: The mixture is heated to reflux to facilitate the replacement of the second proton and drive the reaction to completion.[6]

-

Workup: After the reaction is complete, the mixture is cooled and the precipitated triethylamine hydrochloride is removed by filtration in a dry atmosphere.[6]

-

Purification: The solvent and excess triethylamine are removed from the filtrate by evaporation under reduced pressure. The resulting crude product is then purified by fractional distillation to yield pure N,O-Bis(trimethylsilyl)acetamide.[6] This general method typically results in yields of approximately 80%.[6]

Protocol 2: High-Yield Catalytic Synthesis

This protocol is based on a patented method utilizing a dual-catalyst system to achieve high purity and yield.[7]

-

Charging the Reactor: A synthesis kettle is charged with acetamide, triethylamine, and the catalysts, dimethylaniline and imidazole.[3][7]

-

Reagent Addition: Trimethylchlorosilane is added dropwise to the synthesis kettle. The temperature is carefully controlled during the addition.[3][7]

-

Reaction Conditions: Once the addition of trimethylchlorosilane is complete, the reaction temperature is maintained at 33-39°C. A vacuum of 0.01-0.025 MPa is applied to the kettle, and the mixture is circulated for 120-150 minutes to ensure the reaction goes to completion.[7]

-

Product Isolation: Upon completion, the product is isolated. The use of catalysts enhances the reaction rate by increasing the carbonyl activity of acetamide.[7]

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; charge [label="Charge Kettle:\nAcetamide, Triethylamine,\nCatalysts (Dimethylaniline, Imidazole)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_tmscl [label="Add Trimethylchlorosilane\n(Dropwise)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="React at 33-39°C\nunder Vacuum (0.01-0.025 MPa)\nwith Circulation for 120-150 min", fillcolor="#F1F3F4", fontcolor="#202124"]; complete [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; isolate [label="Isolate/Purify Product", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End Product:\nHigh-Purity BSA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> charge [color="#5F6368"]; charge -> add_tmscl [color="#5F6368"]; add_tmscl -> react [color="#5F6368"]; react -> complete [color="#5F6368"]; complete -> isolate [color="#5F6368"]; isolate -> end [color="#5F6368"]; } .enddot Caption: Experimental workflow for high-yield BSA synthesis.

Quantitative Data

The following table summarizes the quantitative parameters for the high-yield catalytic synthesis protocol.

| Parameter | Value | Reference |

| Reactant Ratios (by weight) | ||

| Acetamide : Triethylamine | 1 : 3.60 - 3.94 | [3][7] |

| Acetamide : Trimethylchlorosilane | 1 : 3.77 - 4.03 | [3][7] |

| Catalyst Loading (% of Acetamide weight) | ||

| Dimethylaniline | 0.1% - 0.5% | [3][7] |

| Imidazole | 0.08% - 0.6% | [3][7] |

| Reaction Conditions | ||

| Temperature | 33 - 39 °C | [7] |

| Pressure | 0.01 - 0.025 MPa (Vacuum) | [7] |

| Time | 120 - 150 minutes | [7] |

| Product Specifications | ||

| Purity | 99.51% - 99.62% | [7] |

| Yield (One-way) | 91.33% - 93.66% | [7] |

Properties and Handling

BSA is a colorless liquid with a boiling point of 71-73°C at 35 mmHg.[1][2] It is extremely sensitive to moisture and can be rapidly contaminated by its byproducts, N-(trimethylsilyl)acetamide and acetamide.[2][3] Therefore, all handling and reactions should be performed in a dry atmosphere.[6]

Safety Information: BSA is classified as a flammable and corrosive substance.[1]

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1]

-

Precautionary Measures: Standard precautions for handling flammable and corrosive liquids should be followed, including the use of personal protective equipment, working in a well-ventilated area, and avoiding sources of ignition.[1]

References

- 1. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N,N-Bis(trimethylsilyl)acetamide | 10416-58-7 | Benchchem [benchchem.com]

- 6. silylations-with-bis-trimethylsilyl-acetamide-a-highly-reactive-silyl-donor - Ask this paper | Bohrium [bohrium.com]

- 7. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanism of N,N-Bis(trimethylsilyl)acetamide with Alcohols

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis(trimethylsilyl)acetamide (BSA) is a powerful and widely used silylating agent in organic synthesis and analytical chemistry.[1] Its primary function is the introduction of a trimethylsilyl (TMS) protecting group to reactive functional groups, particularly alcohols. This guide provides a detailed examination of the core reaction mechanism between BSA and alcohols, supported by experimental considerations and data, to offer a comprehensive resource for professionals in the field. The conversion of alcohols to their corresponding trimethylsilyl (TMS) ethers enhances their volatility and thermal stability, which is crucial for analyses like gas chromatography (GC).[1][2]

Core Reaction Mechanism

The silylation of an alcohol with BSA involves the transfer of a trimethylsilyl group from the BSA molecule to the oxygen atom of the alcohol. The overall reaction is a substitution where an active hydrogen on the alcohol is replaced by a TMS group.[2] The reaction is driven to completion by the formation of stable byproducts.

The general reaction is as follows:

2 ROH + CH₃C(OSi(CH₃)₃)NSi(CH₃)₃ → 2 ROSi(CH₃)₃ + CH₃C(O)NH₂ (Alcohol) + (BSA) → (Silyl Ether) + (Acetamide)[3][4]

The mechanism is generally considered a nucleophilic attack by the alcohol's oxygen atom on one of the silicon atoms of the BSA molecule.[2] This process proceeds through a bimolecular transition state. A critical factor for the high efficiency of BSA is the low basicity of its leaving group, N-(trimethylsilyl)acetamide, which ensures the reaction equilibrium favors the formation of the products.[5]

Step-by-Step Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (a nucleophile) attacks one of the electrophilic silicon atoms of the BSA molecule.

-

Transition State: A transient, unstable intermediate or transition state is formed where a new O-Si bond is beginning to form, and the N-Si bond is beginning to break.

-

Leaving Group Departure: The N-(trimethylsilyl)acetamide anion is displaced as a leaving group.

-

Proton Transfer: The protonated silyl ether intermediate transfers its proton to the N-(trimethylsilyl)acetamide anion. This is a rapid acid-base reaction.

-

Second Silylation: The newly formed N-(trimethylsilyl)acetamide can then react with a second molecule of the alcohol, transferring its remaining silyl group and ultimately forming acetamide as the final, stable byproduct.

Caption: Reaction mechanism of alcohol silylation by BSA.

Reaction Kinetics and Influencing Factors

The rate and efficiency of the silylation reaction are influenced by several factors, primarily steric hindrance, the presence of catalysts, and the choice of solvent.

Steric Hindrance: The reactivity of alcohols with BSA is heavily dependent on the steric bulk around the hydroxyl group. The general order of reactivity is: Primary > Secondary > Tertiary [2][5]

This selectivity allows BSA to be used for the preferential protection of less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[3]

Catalysis: For sterically hindered or less reactive alcohols, the silylating potential of BSA can be significantly enhanced by adding a catalyst.[2][6] Trimethylchlorosilane (TMCS) is the most common catalyst, typically added in amounts of 1-20%.[6] TMCS is a more potent silyl donor, and its addition increases the overall reactivity of the reagent mixture.[6] The byproduct of reactions involving TMCS is HCl, which can further catalyze the reaction.[6]

Solvents: BSA possesses good solvent properties and can often be used neat (without an additional solvent).[2][7] When a solvent is required, polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is frequently used to improve reaction efficiency.[2][6]

| Factor | Influence on Silylation Reaction | Typical Conditions / Reagents | Citation |

| Substrate | Reactivity decreases with increasing steric hindrance around the -OH group. | Primary Alcohols > Secondary Alcohols > Tertiary Alcohols | [2][5] |

| Catalyst | Increases the silylating power of the reagent, enabling reaction with hindered alcohols. | 1-10% Trimethylchlorosilane (TMCS) is commonly added. | [2][6] |

| Solvent | Can improve reaction efficiency, though BSA is often used neat. | Dimethylformamide (DMF), Acetonitrile. | [2][8] |

| Temperature | Mild heating (60-70°C) can accelerate the reaction for less reactive substrates. | Room temperature to 70°C. | [7] |

| Stoichiometry | An excess of BSA is typically used to drive the reaction to completion. | At least a 2:1 molar ratio of BSA to active hydrogen is advised. | [2] |

Experimental Protocols

Proper handling and a well-defined protocol are essential for successful silylation due to the moisture sensitivity of BSA.

General Procedure for Silylation of an Alcohol:

-

Precaution: this compound is extremely sensitive to moisture and should be handled under anhydrous conditions (e.g., under a dry nitrogen or argon atmosphere).[2]

-

Sample Preparation: Weigh 1-10 mg of the alcohol sample into a dry reaction vessel. If the sample is in an aqueous solution, it must be evaporated to complete dryness.

-

Solvent Addition (Optional): If necessary, dissolve the sample in an appropriate anhydrous solvent (e.g., DMF, pyridine, acetonitrile).

-

Reagent Addition: Add an excess of BSA. A molar ratio of at least 2:1 of BSA to the active hydrogen in the alcohol is recommended to ensure the reaction goes to completion.[2]

-

Catalyst Addition (Optional): For hindered or poorly reactive alcohols, add a catalyst such as TMCS (typically 1-10% of the BSA volume).[6]

-

Reaction: Seal the vessel and heat if necessary (e.g., 60-70°C) for a duration ranging from 5 minutes to several hours, depending on the substrate's reactivity.[7] Many reactions with unhindered alcohols are fast and quantitative even at room temperature.[7]

-

Analysis: The resulting mixture containing the trimethylsilyl ether can often be directly analyzed, for example, by gas chromatography (GC). The byproducts (acetamide and excess BSA) are volatile, which minimizes chromatographic interference.[2][6]

References

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 5. This compound | 10416-58-7 | Benchchem [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of N,N-Bis(trimethylsilyl)acetamide (BSA) as a silylating agent. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize silylation for chemical synthesis and analysis.

Core Principles of Silylation with BSA

Silylation is a chemical modification technique that involves the replacement of an active hydrogen atom in a molecule with a silyl group, most commonly the trimethylsilyl (TMS) group (-Si(CH₃)₃). This compound (BSA) is a powerful and versatile silylating agent widely used for this purpose.[1] The primary function of BSA is to introduce a TMS protecting group onto various functional moieties, thereby masking reactive sites.[1] This temporary conversion of polar, reactive groups into less polar and more stable silyl derivatives is crucial in multi-step organic syntheses and for preparing volatile derivatives for analytical techniques like gas chromatography (GC).[1][2]

The general order of reactivity for the silylation of various functional groups with BSA is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. This reactivity is also influenced by steric hindrance, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.

Reaction Mechanism

The silylation reaction with BSA proceeds through a nucleophilic attack of the heteroatom (e.g., oxygen in a hydroxyl group or nitrogen in an amine group) on the electrophilic silicon atom of the TMS group in BSA. This forms a bimolecular transition state. The reaction is driven by the formation of the stable N-(trimethylsilyl)acetamide and the silylated product. The byproduct, N-trimethylsilylacetamide, is volatile and easily removed, which simplifies product purification.

dot

Caption: General reaction mechanism of silylation using BSA.

Quantitative Data on Silylation with BSA

While silylation reactions with BSA are often described as proceeding in "quantitative" or "high" yields, specific comparative data across different functional groups under standardized conditions is not extensively tabulated in the literature. The following tables summarize available and representative quantitative data.

Table 1: Silylation of Various Functional Groups with BSA

| Substrate Type | Example Substrate | Silylating Agent | Reaction Conditions | Yield (%) | Reference |

| Thiol Acid | Thiobenzoic Acid | BSA | THF, Room Temperature, 3h | 70 | [3] |

| N-protected α-amino thiol acid | Boc-L-Glu(O-tBu)-SH | BSA | THF, Room Temperature, 8h | 74 | [3] |

| Polysaccharide | Dextran | BSA | DMSO, 50°C | ~100 | [4] |

| Nucleobases | Various | BSA | Microwave, 130°C, 5 min | up to 51 | [5] |

Note: The yields reported are isolated yields and can be influenced by the specific reaction conditions and the nature of the substrate.

Table 2: Synthesis of this compound (BSA)

| Reactant 1 | Reactant 2 | Catalyst(s) | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

| Acetamide | Trimethylchlorosilane | Triethylamine, Dimethylaniline, Imidazole | - | - | 91.33 - 93.66 | 99.51 - 99.62 | CN105131026A |

Experimental Protocols

The following are detailed methodologies for the silylation of common functional groups using BSA. These protocols are intended as guidelines and may require optimization for specific substrates.

General Protocol for Silylation for GC Analysis

This procedure is a general guideline for the derivatization of active hydrogen-containing compounds for gas chromatography analysis.

Materials:

-

Sample (e.g., alcohol, amine, carboxylic acid)

-

This compound (BSA)

-

Trimethylchlorosilane (TMCS) (optional, as catalyst)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, dimethylformamide)

-

Reaction vial with a screw cap and septum

-

Heating block or water bath

Procedure:

-

Weigh 1-10 mg of the sample into a clean, dry reaction vial.

-

If the sample is not readily soluble in BSA, add an appropriate anhydrous solvent (e.g., 100 µL of pyridine).

-

Add a 2 to 10-fold molar excess of BSA to the vial.

-

If the substrate is sterically hindered or less reactive, add a catalyst such as TMCS (typically 1-10% of the BSA volume).

-

Securely cap the vial and mix the contents thoroughly.

-

Heat the reaction mixture at 60-80°C for 15-60 minutes. The optimal time and temperature will vary depending on the substrate.

-

After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol for the Silylation of Alcohols

Materials:

-

Alcohol (e.g., primary, secondary, or tertiary alcohol)

-

BSA

-

Anhydrous pyridine

-

Reaction vial

Procedure:

-

Dissolve the alcohol in a minimal amount of anhydrous pyridine in a reaction vial.

-

Add a 1.5 to 2-fold molar excess of BSA.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Monitor the reaction progress by GC analysis. If the reaction is incomplete, the heating time can be extended.

Protocol for the Silylation of Amines

Materials:

-

Amine (e.g., primary or secondary amine)

-

BSA

-

Anhydrous acetonitrile

-

Reaction vial

Procedure:

-

Dissolve the amine in anhydrous acetonitrile in a reaction vial.

-

Add a 2-fold molar excess of BSA.

-

Seal the vial and heat at 70-80°C for 10-30 minutes.

-

The reaction is typically rapid for primary and secondary amines.

Protocol for the Silylation of Carboxylic Acids

Materials:

-

Carboxylic acid

-

BSA

-

Anhydrous dimethylformamide (DMF)

-

Reaction vial

Procedure:

-

Dissolve the carboxylic acid in anhydrous DMF in a reaction vial.

-

Add a 2-fold molar excess of BSA.

-

Seal the vial and heat at 60°C for 15-30 minutes.

-

The formation of the trimethylsilyl ester is generally efficient under these conditions.

Mandatory Visualizations

Silylation Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the silylation of a sample prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Hierarchy of functional group reactivity in silylation with BSA.

Conclusion

This compound is a highly effective and versatile silylating agent with broad applications in organic synthesis and analytical chemistry. Its ability to efficiently derivatize a wide range of functional groups under relatively mild conditions makes it an invaluable tool for protecting group strategies and for enhancing the volatility and thermal stability of analytes for GC-based analysis. Understanding the principles of its reactivity and having access to reliable experimental protocols are key to its successful application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. In Situ Carboxyl Activation using a Silatropic Switch. A New Approach to Amide and Peptide Constructions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of N,N-Bis(trimethylsilyl)acetamide (BSA)

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis(trimethylsilyl)acetamide (BSA) is a highly reactive and versatile organosilicon compound widely employed as a silylating agent in organic synthesis and analytical chemistry. This guide provides a comprehensive overview of its reactivity, supported by experimental protocols and data, to assist researchers in its effective application.

Core Reactivity: Silylation

The primary reactivity of BSA lies in its ability to introduce a trimethylsilyl (TMS) group to molecules containing active hydrogens, such as those in hydroxyl, carboxyl, amino, and amide functional groups. This process, known as silylation, is a nucleophilic substitution reaction at one of the silicon atoms of the BSA molecule. The substrate with the active hydrogen acts as the nucleophile, attacking the silicon atom and displacing the N-(trimethylsilyl)acetamide leaving group.

The general order of reactivity for silylation with BSA is influenced by the acidity of the proton and steric hindrance around the functional group. Typically, the ease of derivatization follows this order: alcohols > phenols > carboxylic acids > amines > amides.[1] Within a class of compounds, such as alcohols, the reactivity order is primary > secondary > tertiary.[2]

Data Presentation: Silylation of Various Functional Groups

| Functional Group | Substrate Type | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Catalyst (if needed) | Qualitative Yield |

| Alcohols | Primary | Acetonitrile, Pyridine, DMF | Room Temperature - 60 | 5 - 30 minutes | None | Quantitative |

| Secondary | Acetonitrile, Pyridine, DMF | 60 - 80 | 30 - 60 minutes | None | High to Quantitative | |

| Tertiary | Acetonitrile, Pyridine, DMF | 80 - 120 | 1 - 5 hours | TMCS | Moderate to High | |

| Phenols | Unhindered | Acetonitrile, Pyridine, DMF | Room Temperature | 15 - 30 minutes | None | Quantitative |

| Hindered | Acetonitrile, Pyridine, DMF | 60 - 100 | 1 - 3 hours | TMCS | High | |

| Carboxylic Acids | Aliphatic & Aromatic | Acetonitrile, Pyridine, DMF | Room Temperature - 60 | 10 - 30 minutes | None | Quantitative |

| Amines | Primary | Acetonitrile, Pyridine, DMF | Room Temperature - 60 | 15 - 60 minutes | None | High to Quantitative |

| Secondary | Acetonitrile, Pyridine, DMF | 60 - 80 | 1 - 2 hours | TMCS | Moderate to High | |

| Amides | Primary & Secondary | Acetonitrile, Pyridine, DMF | 80 - 120 | 2 - 6 hours | TMCS | Moderate to High |

Note: Reaction times and yields are highly dependent on the specific substrate, solvent, and temperature. The information in this table is a general guide.

Comparison with Other Silylating Agents

BSA is often compared with other silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS).

| Silylating Agent | Relative Reactivity | Byproducts | Key Features |

| BSA | High | N-(trimethylsilyl)acetamide, Acetamide | Good solvent properties, neutral byproducts. |

| BSTFA | Higher than BSA | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | More volatile byproducts, less interference in GC-MS.[3] |

| TMCS | Lower (used as catalyst) | HCl | Often used with a base (e.g., pyridine, triethylamine) or as a catalyst to enhance the reactivity of other silylating agents.[2] |

Experimental Protocols

General Protocol for Silylation of Alcohols

-

Preparation : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, pyridine, or DMF).

-

Addition of BSA : Add this compound (BSA) (1.1-1.5 equivalents) to the solution at room temperature.

-

Reaction : Stir the reaction mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC). For unhindered primary and secondary alcohols, the reaction is often complete within 30-60 minutes at room temperature.[4]

-

Work-up : Once the reaction is complete, the solvent and volatile byproducts can be removed under reduced pressure. The resulting silyl ether can be used directly or purified by distillation or chromatography if necessary.

General Protocol for Silylation of Amines

-

Preparation : In a dry reaction vessel under an inert atmosphere, dissolve the amine (1 equivalent) in an anhydrous solvent (e.g., acetonitrile or DMF).

-

Addition of BSA : Add BSA (1.1-2.0 equivalents per active hydrogen) to the solution.

-

Reaction : Stir the mixture at room temperature or heat to 60-80°C. Primary amines generally react faster than secondary amines. The reaction progress can be monitored by GC or NMR.

-

Work-up : After completion, the reaction mixture can be concentrated in vacuo to remove the solvent and byproducts. The silylated amine is often used in the next step without further purification.

Detailed Protocol for Derivatization of Steroids for GC-MS Analysis

This protocol is adapted for the derivatization of hydroxyl and keto groups in steroids.

-

Sample Preparation : Place 1-5 mg of the steroid sample in a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

-

Methoximation of Keto Groups (if present) :

-

Add 50 µL of a 10 mg/mL solution of methoxyamine hydrochloride in pyridine to the dry sample.

-

Seal the vial and heat at 60°C for 15-30 minutes.

-

Cool the vial to room temperature.

-

-

Silylation of Hydroxyl Groups :

-

Analysis : Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS system.

Signaling Pathways and Experimental Workflows

General Silylation Mechanism

The silylation reaction with BSA proceeds through a nucleophilic attack of the substrate's active hydrogen on one of the silicon atoms of BSA.

Caption: General mechanism of silylation using BSA.

Experimental Workflow for GC-MS Derivatization

The following diagram illustrates a typical workflow for the derivatization of a sample for GC-MS analysis using BSA.

Caption: Workflow for sample derivatization with BSA for GC-MS.

Mechanism of TMCS-Catalyzed Silylation

Trimethylchlorosilane (TMCS) is often used as a catalyst to enhance the silylating power of BSA, especially for hindered or less reactive functional groups. The mechanism is believed to involve the in-situ formation of a more reactive silylating agent.

References

The Role of N,N-Bis(trimethylsilyl)acetamide (BSA) in Enhancing Analyte Volatility for Chromatographic Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N,N-Bis(trimethylsilyl)acetamide (BSA) as a derivatizing agent to increase the volatility of analytes for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for various analyte classes, and a summary of the quantitative improvements achieved through BSA derivatization.

Introduction: Overcoming the Challenge of Non-Volatile Analytes

In the field of analytical chemistry, particularly in drug development and metabolomics, many biologically significant molecules possess low volatility due to the presence of polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH).[1] This characteristic hinders their analysis by gas chromatography, a powerful separation technique that requires analytes to be in a gaseous state.[2] Derivatization is a chemical modification process that transforms these non-volatile compounds into more volatile and thermally stable derivatives, making them amenable to GC analysis.[3]

This compound (BSA) is a potent and widely used silylating agent that effectively replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group.[4] This process, known as silylation, reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility.[1] The resulting TMS derivatives exhibit improved chromatographic peak shape, enhanced resolution, and increased sensitivity, leading to more accurate and reliable quantitative analysis.[5] BSA is favored for its high reactivity, the volatility of its byproducts, and its ability to be used under relatively mild conditions.[1]

The Silylation Mechanism of this compound

The derivatization of an analyte with BSA proceeds through a nucleophilic attack of a heteroatom (such as oxygen in a hydroxyl group) on the silicon atom of one of the trimethylsilyl groups of BSA. This reaction is typically a bimolecular nucleophilic substitution (SN2) type reaction at the silicon atom.[1] The acetamide group acts as a good leaving group, and the reaction is driven to completion by the formation of the stable silylated analyte and N-trimethylsilylacetamide, which can further react to form acetamide and hexamethyldisiloxane. The byproducts are generally volatile and do not interfere with the chromatographic analysis.[1]

Quantitative Data on the Efficacy of BSA Derivatization

The primary goal of derivatization with BSA is to improve the analytical performance of non-volatile compounds in GC and GC-MS. This is quantitatively demonstrated by changes in retention time, peak area, and peak shape.

Impact on Chromatographic Peak Area

Derivatization with silylating agents like BSA can significantly enhance the peak area of an analyte, indicating improved transfer through the chromatographic system and better detection. The following table summarizes the effect of different silylating agents, including BSA, on the peak area of various steroids.

| Steroid | BSA | BSTFA | BSTFA+TMCS | HMDS+TMCS |

| Androsterone | 1.25E+08 | 1.30E+08 | 1.45E+08 | 1.20E+08 |

| Etiocholanolone | 1.15E+08 | 1.22E+08 | 1.38E+08 | 1.10E+08 |

| Dehydroepiandrosterone | 9.80E+07 | 1.05E+08 | 1.18E+08 | 9.50E+07 |

| Estradiol | 7.50E+07 | 8.10E+07 | 9.20E+07 | 7.20E+07 |

| Estriol | 6.90E+07 | 7.50E+07 | 8.50E+07 | 6.70E+07 |

| Cortisone | 4.20E+07 | 4.80E+07 | 5.50E+07 | 4.00E+07 |

| Cortisol | 3.80E+07 | 4.30E+07 | 5.00E+07 | 3.60E+07 |

| Cholesterol | 2.10E+08 | 2.25E+08 | 2.50E+08 | 2.00E+08 |

| Table 1: Comparison of peak areas of methoxylated steroids after derivatization with different silylating reagents. Data adapted from a study on the analysis of endogenous steroids in plasma.[6] |

Effect on Analyte Retention Time

By increasing volatility, BSA derivatization typically leads to a decrease in the retention time of analytes, allowing for faster analysis.

| Amino Acid | Retention Time (min) - Derivatized |

| Alanine | 10.2 |

| Glycine | 10.8 |

| Valine | 12.1 |

| Leucine | 13.5 |

| Isoleucine | 13.8 |

| Proline | 14.2 |

| Serine | 15.5 |

| Threonine | 15.9 |

| Aspartic Acid | 18.2 |

| Phenylalanine | 19.5 |

| Glutamic Acid | 20.1 |

| Lysine | 22.4 |

| Tyrosine | 24.1 |

| Table 2: Typical retention times of BSTFA-derivatized amino acids on a GC-MS system. While this data is for BSTFA, a similar silylating agent, it illustrates the chromatographic behavior of silylated amino acids.[7] |

Experimental Protocols

The following are detailed methodologies for the derivatization of key analyte classes using BSA. It is crucial to handle BSA and other silylating reagents in a moisture-free environment, as they are sensitive to hydrolysis.[1]

General Derivatization Workflow

The general workflow for sample preparation and derivatization with BSA for GC-MS analysis is outlined below.

Derivatization of Steroids

This protocol is suitable for the analysis of endogenous steroids in biological samples.[6]

-

Sample Preparation: Extract steroids from the biological matrix (e.g., plasma) using a suitable organic solvent. Evaporate the solvent to dryness under a stream of nitrogen.

-

Methoximation (for ketosteroids): To the dried residue, add 50 µL of 2% methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 45 minutes. This step is necessary to derivatize ketone groups.

-

Silylation: After cooling, add 100 µL of BSA. For sterically hindered hydroxyl groups, a mixture of BSA and a catalyst like trimethylchlorosilane (TMCS) (e.g., 99:1 v/v) can be used.

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

-

Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.

Derivatization of Amino Acids

This protocol is adapted for the analysis of free amino acids.

-

Sample Preparation: Pipette an aliquot of the amino acid standard or sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen or in a vacuum centrifuge.

-

Derivatization: Add 100 µL of a 1:1 (v/v) mixture of acetonitrile and BSA to the dried residue.

-

Reaction: Tightly cap the vial and heat at 100°C for 2-4 hours in a heating block or oven.

-

Analysis: After cooling, the sample is ready for injection into the GC-MS.

Derivatization of Phenols

This protocol is suitable for the analysis of various phenolic compounds.[8]

-

Sample Preparation: Extract the phenolic compounds from the sample matrix and concentrate the extract. Evaporate the solvent to dryness.

-

Derivatization: Dissolve the dried residue in a suitable solvent such as acetone. Add an excess of BSA. The reaction is often rapid and can be completed at room temperature.

-

Reaction: For complete derivatization, allow the reaction to proceed for 15-30 minutes at room temperature. For less reactive or sterically hindered phenols, heating at 60°C for 30 minutes may be necessary.

-

Analysis: Inject the derivatized sample into the GC-MS.

Conclusion

This compound is an indispensable reagent in modern analytical chemistry for the GC and GC-MS analysis of non-volatile analytes. Through the process of silylation, BSA effectively increases the volatility and thermal stability of compounds containing polar functional groups. This leads to significant improvements in chromatographic performance, including enhanced peak shapes, increased sensitivity, and better resolution. The detailed protocols provided in this guide for various classes of compounds, supported by quantitative data, demonstrate the efficacy of BSA in a wide range of applications, from clinical diagnostics to environmental analysis. Proper implementation of these derivatization techniques can significantly enhance the quality and reliability of analytical data in research and development settings.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. jfda-online.com [jfda-online.com]

- 4. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Derivatization Powerhouse: A Historical and Technical Guide to Silylating Agents Featuring BSA

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and organic synthesis, the ability to modify molecules to enhance their volatility, stability, and reactivity is paramount. Silylation, the introduction of a silyl group into a molecule, has become an indispensable tool for achieving these modifications. This technical guide delves into the historical development of silylating agents, with a special focus on the advent and impact of N,O-bis(trimethylsilyl)acetamide (BSA), a reagent that revolutionized the field.

From Humble Beginnings to a Silylation Revolution

The journey of silylating agents began in the mid-20th century, driven by the burgeoning field of gas chromatography (GC), which required volatile derivatives for the analysis of a wide range of compounds.

The Dawn of Silylation: Early Reagents

The earliest forays into silylation utilized relatively simple and harsh reagents. In 1944, R. O. Sauer reported the use of trimethylchlorosilane (TMCS) for the silylation of alcohols. However, the reaction with TMCS is reversible and produces corrosive hydrochloric acid as a byproduct, limiting its widespread use.

A significant step forward came with the introduction of hexamethyldisilazane (HMDS) . First used to prepare trimethylsilyl (TMS) derivatives, HMDS offered a less aggressive alternative to TMCS, with the only byproduct being ammonia, which could be easily removed from the reaction mixture[1]. Despite this improvement, HMDS is a weak silylating agent and often requires high temperatures, prolonged reaction times, and the use of catalysts to achieve satisfactory yields, especially for hindered or less reactive functional groups[2].

The Game Changer: The Emergence of BSA

The landscape of silylation was irrevocably changed with the arrival of N,O-bis(trimethylsilyl)acetamide (BSA). The synthesis of BSA was first reported by L. Birkofer and coworkers in 1963[1]. Shortly after, in 1966, J. F. Klebe, H. Finkbeiner, and D. M. White published a seminal paper detailing its extensive utility as a highly reactive silylating agent[3].

BSA's introduction marked a paradigm shift for several reasons:

-

High Reactivity: BSA proved to be a much more powerful silylating agent than its predecessors, capable of derivatizing a wide range of functional groups, including alcohols, phenols, carboxylic acids, amines, and amides, under mild conditions[4][5]. Its reactivity is comparable to that of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[5].

-

Favorable Byproducts: The byproducts of silylation with BSA are N-trimethylsilylacetamide and acetamide, which are volatile and generally do not interfere with chromatographic analysis[6].

-

Versatility: BSA can be used as a solvent for the reaction, and its silylating potential can be further enhanced by the addition of catalysts like TMCS or by using polar solvents[5].

The advent of BSA and other N-trimethylsilyl-amides, such as N-methyl-N-trimethylsilyl-acetamide (MSA), BSTFA, and N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), in the years that followed, provided chemists with a versatile toolkit for derivatization, significantly expanding the scope of GC and other analytical techniques[1].

Comparative Performance of Silylating Agents

The choice of silylating agent depends on the specific application, the nature of the analyte, and the desired reaction conditions. The following tables provide a summary of the properties and reactivity of key silylating agents.

Table 1: Physical Properties of Common Silylating Agents

| Silylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Trimethylchlorosilane | TMCS | 108.64 | 57 |

| Hexamethyldisilazane | HMDS | 161.40 | 125 |

| N,O-Bis(trimethylsilyl)acetamide | BSA | 203.43 | 71-73 @ 35 mmHg |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 257.40 | 45-50 @ 14 mmHg |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 199.25 | 70-72 @ 75 mmHg |

Table 2: Relative Silylating Potential of N-TMS-Amides

This table is based on the equilibrium constants (Kc) of the reaction: MTFA + TMS-amide ⇌ MSTFA + amide, as reported by Schänzer (1997)[1]. A higher relative silylation potential indicates a stronger silylating agent.

| Trimethylsilyl-donor | Abbreviation | Relative Silylation Potential |

| N-TMS-acetamide | - | 1.0 |

| N-TMS-trifluoroacetamide | - | 1.2 |

| N-Methyl-N-TMS-acetamide | MSA | 2.3 |

| N,O-Bis(trimethylsilyl)acetamide | BSA | 3.1 |

| N-Methyl-N-TMS-trifluoroacetamide | MSTFA | 4.2 |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 0.8 |

Table 3: General Reactivity of Functional Groups towards Silylation

The ease of derivatization generally follows this order[7]:

Alcohol > Phenol > Carboxylic Acid > Amine > Amide

Within each class, steric hindrance plays a significant role, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.

Key Experimental Protocols

The following are detailed methodologies for the synthesis of BSA and a typical silylation procedure for gas chromatography.

Synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA)

This protocol is adapted from the 1966 publication by Klebe, Finkbeiner, and White[3].

Materials:

-

Acetamide

-

Triethylamine

-

Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., benzene, carbon tetrachloride, chloroform, acetone, acetonitrile, pyridine, or dimethylformamide)

Procedure:

-

A mixture of acetamide, a slight excess of triethylamine, and the chosen anhydrous solvent is prepared in a dry reaction vessel equipped with a reflux condenser and a dropping funnel. All operations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Trimethylchlorosilane is added dropwise to the stirred mixture. The initial reaction, the formation of N-trimethylsilylacetamide, is exothermic.

-

After the initial exothermic reaction subsides, the mixture is heated to reflux to drive the reaction to completion, facilitating the replacement of the second proton on the amide nitrogen.

-

Upon completion of the reaction (monitoring by GC is recommended), the reaction mixture is cooled and the precipitated triethylamine hydrochloride is removed by filtration.

-

The solvent and any remaining volatile components are removed from the filtrate by distillation under reduced pressure.

-

The resulting crude BSA is then purified by fractional distillation to yield the final product. The authors reported a yield of approximately 80%[3].

General Protocol for Silylation using BSA for GC Analysis

This is a general guideline and may need to be optimized for specific applications.

Materials:

-

Sample containing active hydrogen functional groups

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous solvent (e.g., acetonitrile, pyridine, DMF - optional, as BSA can often act as the solvent)

-

Catalyst (e.g., TMCS - optional, for hindered or less reactive groups)

-

Reaction vials with septa

Procedure:

-

Accurately weigh 1-10 mg of the sample into a dry reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of inert gas before proceeding.

-

Add an excess of BSA to the vial. A molar ratio of BSA to active hydrogens of at least 2:1 is generally recommended. If a solvent is used, dissolve the sample in the solvent before adding the BSA.

-

If required, add a catalytic amount of TMCS (typically 1-10% v/v of the BSA).

-

Seal the vial tightly and heat the mixture if necessary. Reaction times can vary from a few minutes at room temperature for unhindered alcohols to several hours at elevated temperatures for more resistant functional groups. The progress of the derivatization can be monitored by taking aliquots at different time points and analyzing them by GC until the peak corresponding to the derivatized analyte no longer increases in area.

-

Once the reaction is complete, the reaction mixture can often be directly injected into the gas chromatograph.

Visualizing the Silylation Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of the historical development and application of silylating agents.

Caption: A timeline illustrating the progression of key silylating agents.

References

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. silylations-with-bis-trimethylsilyl-acetamide-a-highly-reactive-silyl-donor - Ask this paper | Bohrium [bohrium.com]

- 4. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 5. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

The Indispensable Role of N,N-Bis(trimethylsilyl)acetamide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecules. Among the arsenal of reagents available to the synthetic chemist, N,N-Bis(trimethylsilyl)acetamide (BSA) has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of the core applications of BSA, offering a comprehensive resource for researchers, scientists, and professionals in drug development. From its fundamental role as a silylating agent to its nuanced applications in complex multi-step syntheses, this document elucidates the mechanisms, protocols, and practical considerations for leveraging BSA to its full potential.

Mechanism of Silylation

The primary function of BSA is to introduce a trimethylsilyl (TMS) protecting group to a variety of functional groups containing active hydrogens, such as alcohols, phenols, carboxylic acids, and amines.[1][2][3] The silylation process involves the transfer of a trimethylsilyl group from BSA to the substrate, with the concomitant formation of the innocuous and volatile byproduct, N-trimethylsilylacetamide, which can be easily removed from the reaction mixture.[3] The general reaction can be represented as:

2 R-XH + CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ → 2 R-X-Si(CH₃)₃ + CH₃CONH₂

where X can be O, S, or NH.

The high silylating potential of BSA stems from the favorable thermodynamics of forming a stable Si-X bond and the relatively weak N-Si bonds in the reagent. The reaction proceeds under mild and generally neutral conditions, a significant advantage when working with sensitive substrates.[3]

Applications in Organic Synthesis

The utility of BSA extends across a broad spectrum of synthetic transformations, from simple protection/deprotection sequences to enabling key bond-forming reactions.

Functional Group Protection

The temporary protection of reactive functional groups is a cornerstone of multi-step organic synthesis. BSA is a go-to reagent for the efficient and high-yielding trimethylsilylation of various functionalities.

BSA effectively converts alcohols, phenols, carboxylic acids, and amines into their corresponding trimethylsilyl ethers, esters, and N-trimethylsilyl derivatives, respectively.[2][3] This protection strategy prevents unwanted side reactions and increases the solubility of polar compounds in organic solvents. The reactivity of different functional groups towards BSA generally follows the order: alcohols > phenols > carboxylic acids > amines.[4]

Table 1: Representative Yields for the Silylation of Various Functional Groups with BSA

| Substrate | Functional Group | Product | Reaction Conditions | Yield (%) | Reference |

| Geraniol | Primary Alcohol | Geraniol TMS ether | BSA, CH₂Cl₂, rt, 1 h | >95 | [5] |

| Phenol | Phenol | Phenyl TMS ether | BSA, neat, 60 °C, 30 min | Quantitative | [6] |

| Benzoic Acid | Carboxylic Acid | Benzoic acid TMS ester | BSA, THF, rt, 1 h | ~100 | [7] |

| Aniline | Primary Amine | N-Trimethylsilylaniline | BSA, neat, reflux, 2 h | High | [8] |

| Testosterone | Secondary Alcohol | Testosterone TMS ether | BSA, Pyridine, 60 °C, 1 h | Quantitative | [9] |

Formation of Silyl Enol Ethers

Silyl enol ethers are versatile intermediates in organic synthesis, most notably in carbon-carbon bond-forming reactions such as the Mukaiyama aldol addition.[10] BSA, often in the presence of a catalyst or in specific solvent systems, can be used to generate silyl enol ethers from ketones and aldehydes.[11][12]

Table 2: Formation of Silyl Enol Ethers using BSA

| Ketone/Aldehyde | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclohexanone | 1-(Trimethylsilyloxy)cyclohexene | BSA, Tetrabutylammonium bromide, 105 °C, 4 h | 95 | [11] |

| Acetophenone | 1-Phenyl-1-(trimethylsilyloxy)ethene | BSA, NaI, Acetonitrile, rt, 40 min | >98 | [13] |

| Propiophenone | (Z)-1-Phenyl-1-(trimethylsilyloxy)prop-1-ene | BSA, Ionic Liquid, 105 °C, 4h | 85 | [11] |

Peptide Synthesis and Amide Bond Formation

BSA has found application in peptide synthesis and amide bond formation by activating carboxylic acids.[6] The in situ formation of a silyl ester facilitates the subsequent nucleophilic attack by an amine, leading to the formation of the amide bond under mild conditions.[6]

Synthesis of Complex Molecules

The strategic use of BSA as a protecting agent is crucial in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). For instance, in the synthesis of cephalosporin antibiotics, BSA is employed to protect carboxylic acid and hydroxyl groups on the cephem nucleus, allowing for selective modifications at other positions of the molecule.[1][14]

Experimental Protocols

General Procedure for the Silylation of a Primary Alcohol (Geraniol)

Materials:

-

Geraniol

-

This compound (BSA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add geraniol (1.0 mmol).

-

Dissolve the geraniol in anhydrous dichloromethane (5 mL).

-

Add this compound (BSA) (1.2 mmol, 1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can often be used directly in the next step. Alternatively, the solvent and excess BSA can be removed under reduced pressure to yield the crude trimethylsilyl ether of geraniol.

Preparation of a Silyl Enol Ether from Cyclohexanone

Materials:

-

Cyclohexanone

-

This compound (BSA)

-

Tetrabutylammonium bromide

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine cyclohexanone (1.0 mmol), this compound (BSA) (1.5 mmol, 1.5 equivalents), and tetrabutylammonium bromide (0.1 mmol, 0.1 equivalents).[11]

-

Heat the mixture to 105 °C with stirring.[11]

-

Maintain the reaction at this temperature for 4 hours.[11]

-

Monitor the formation of the silyl enol ether by GC analysis.

-

After cooling to room temperature, the product can be isolated by distillation under reduced pressure.

Derivatization of Testosterone for GC-MS Analysis

Materials:

-

Testosterone standard

-

This compound (BSA)

-

Anhydrous pyridine

-

GC vial with cap

-